1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a chemical compound with the molecular formula C12H10N4O . It has a molecular weight of 226.24 . The compound is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of compounds related to 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been reported in the literature . For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group was performed under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The InChI code for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is 1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol are not detailed in the search results, compounds with similar structures have been synthesized using various reactions . For example, the formation of pyrazol-3-one substrates has been reported .Physical And Chemical Properties Analysis
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pale-yellow to yellow-brown solid at room temperature .Scientific Research Applications
Chemical Properties
“1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound with the CAS Number: 35877-37-3 and a molecular weight of 226.24 . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Methods
This compound can be synthesized using ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . This method involves the cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .
Anticancer Activity
Some derivatives of “1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” tethered with 1,2,3-triazoles have shown promising anticancer activity . These compounds were tested for their in-vitro anticancer activity against various cancer cell lines and demonstrated good to moderate anticancer activity, especially against renal cancer cell lines .
Antitumor Activity
The compound has also shown marked antitumor activity against all the tested cell lines with IC 50 values of 5.00–32.52 μM .
Inhibitory Activity
Certain compounds related to “1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .
Biological and Pharmacological Activities
Pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system which is related to the chemical composition of “1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol”, is known to encompass pharmacological potential as antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268) and human leukemia (HL-60) .
Safety And Hazards
properties
IUPAC Name |
1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCMRDPFTNELIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280937 | |
Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
CAS RN |
35877-37-3 | |
Record name | 35877-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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